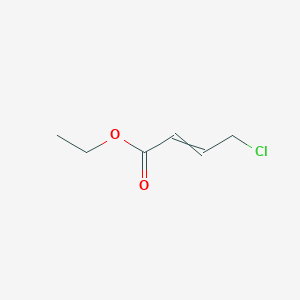

ethyl 4-chlorobut-2-enoate

Description

Contextualization within α,β-Unsaturated Halogenated Esters

Ethyl 4-chlorobut-2-enoate belongs to the class of α,β-unsaturated halogenated esters, a group of compounds characterized by a carbon-carbon double bond conjugated to a carbonyl group, with a halogen atom attached to the allylic or vinylic position. This arrangement of functional groups results in a molecule with multiple reactive sites, making it a valuable tool for synthetic chemists. The "E" configuration of the double bond is a notable stereochemical feature of this compound. ontosight.ai

The reactivity of these esters is dictated by the interplay of the electron-withdrawing ester group, the electrophilic double bond, and the leaving group ability of the halogen. This combination allows for a diverse range of transformations, including nucleophilic substitutions and cycloaddition reactions.

Strategic Importance as a Versatile Synthetic Intermediate

The strategic importance of this compound lies in its ability to act as a multifunctional building block in organic synthesis. ontosight.ai Its electrophilic nature makes it a prime candidate for reactions with various nucleophiles. smolecule.com The chlorine atom can be readily displaced, while the conjugated system can undergo Michael additions. This dual reactivity allows for the sequential introduction of different functionalities, paving the way for the efficient synthesis of a wide array of more complex molecules. ontosight.ai

This versatility has led to its use in the synthesis of various organic compounds, including pharmaceuticals and other specialty chemicals. ontosight.ai For instance, it has been employed as a starting material in the synthesis of 1,4-dihydropyridine (B1200194) derivatives, which are known for their pharmacological activities. mdpi.comsemanticscholar.org

Evolution of its Role in Complex Molecule Construction

The role of this compound in the construction of complex molecules has evolved significantly over time. Initially utilized in relatively straightforward substitution and addition reactions, its application has expanded to more intricate synthetic strategies.

A notable example is its use in tandem reactions, where a single synthetic operation leads to the formation of multiple chemical bonds. For example, it participates in copper-catalyzed asymmetric 1,4-addition reactions with Grignard reagents, followed by intramolecular enolate trapping to form enantiomerically enriched cyclopropanes. This showcases the compound's ability to generate stereochemically complex structures in a controlled manner.

Furthermore, its application in cycloaddition reactions, such as the [2+2] cycloaddition with unactivated alkenes, highlights its utility in forming cyclic systems. scispace.com These advanced applications underscore the enduring and expanding importance of this compound as a cornerstone in the edifice of modern organic synthesis.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C6H9ClO2 |

| Molecular Weight | 148.59 g/mol nih.gov |

| Appearance | Colorless liquid ontosight.ai |

| IUPAC Name | ethyl (2E)-4-chloro-2-butenoate sigmaaldrich.com |

| InChI Key | JJZUTSOGYBJOOF-ONEGZZNKSA-N sigmaaldrich.com |

| CAS Number | 15333-22-9 chemsrc.com |

Spectroscopic Data of this compound

| Technique | Data |

| Mass Spectrometry | Molecular ion peak [M+H]⁺ at m/z 149.03639 uni.lu |

Structure

3D Structure

Properties

CAS No. |

15333-22-9 |

|---|---|

Molecular Formula |

C6H9ClO2 |

Molecular Weight |

148.59 g/mol |

IUPAC Name |

ethyl (E)-4-chlorobut-2-enoate |

InChI |

InChI=1S/C6H9ClO2/c1-2-9-6(8)4-3-5-7/h3-4H,2,5H2,1H3/b4-3+ |

InChI Key |

JJZUTSOGYBJOOF-ONEGZZNKSA-N |

SMILES |

CCOC(=O)C=CCCl |

Isomeric SMILES |

CCOC(=O)/C=C/CCl |

Canonical SMILES |

CCOC(=O)C=CCCl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Ethyl 4 Chlorobut 2 Enoate and Analogues

Regio- and Stereoselective Synthesis of the But-2-enoate Moiety

The but-2-enoate moiety is a key structural feature of ethyl 4-chlorobut-2-enoate, and its synthesis demands careful control of both regioselectivity (the placement of the double bond) and stereoselectivity (the spatial arrangement of the atoms).

Control of (E/Z) Double Bond Configuration in Ester Formation

The configuration of the double bond in the but-2-enoate structure can be either (E) or (Z), and controlling this is a significant challenge in its synthesis. The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the E/Z configuration. Each substituent on the double bond is assigned a priority, and if the higher priority groups are on the same side, the configuration is Z (zusammen, German for "together"). If they are on opposite sides, the configuration is E (entgegen, German for "opposite"). chemistrysteps.compressbooks.pubkhanacademy.org

Several synthetic methods can be employed to control the E/Z configuration of the double bond in but-2-enoate esters. The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for this purpose. The choice of phosphonate (B1237965) ylide and reaction conditions can influence the stereochemical outcome. For instance, Still-Gennari-type phosphonate esters are known to favor the formation of Z-enoates. acs.org

The table below illustrates how different reagents and conditions in HWE-type reactions can influence the E/Z selectivity in the formation of α,β-unsaturated esters.

| Reagent/Condition | Predominant Isomer | Notes |

| Triethyl phosphonoacetate | E | Generally favors the thermodynamically more stable E-isomer. |

| Still-Gennari phosphonate | Z | The use of electron-withdrawing groups on the phosphonate favors the Z-isomer. |

| Low temperature | Z | Kinetically controlled conditions can favor the Z-isomer. |

| NaH as base | E | Strong, non-coordinating bases often lead to the E-isomer. |

| KHMDS with 18-crown-6 | Z | The use of potassium salts and crown ethers can enhance Z-selectivity. |

Asymmetric Approaches towards Enantiomerically Enriched Derivatives

The synthesis of enantiomerically enriched derivatives of but-2-enoates often involves asymmetric reactions that create chiral centers with high stereocontrol. One common approach is the asymmetric aldol (B89426) reaction. The use of silyloxyfurans in catalytic, enantioselective vinylogous Mukaiyama aldol reactions can produce γ-butenolides with a high level of enantiomeric excess. nih.gov These butenolides can then be converted to the desired but-2-enoate derivatives.

Another strategy is the asymmetric Mannich reaction, which can introduce an amine functionality and create a chiral center. nih.govacs.org This method provides access to enantiomerically enriched γ-butenolide derivatives that are precursors to a variety of other chiral molecules. nih.govacs.org The development of fully catalytic and highly stereoselective procedures for these transformations remains an active area of research. nih.govacs.org

The following table summarizes some asymmetric approaches to butenolide and butyrolactone synthesis, which are closely related to but-2-enoate derivatives.

| Reaction Type | Catalyst/Reagent | Key Feature |

| Vinylogous Mukaiyama Aldol Reaction | (R)-1,1'-binaphthol, Ti(OiPr)4 | High enantioselectivity for the syn product. nih.gov |

| Asymmetric Mannich Reaction | Chiral organocatalysts | Access to enantiomerically enriched γ-butenolides with an amine group. nih.gov |

| Bioreduction | Candida magnoliae | Asymmetric reduction of a ketoester to a chiral hydroxyester. koreascience.kr |

Catalytic Pathways for its Preparation

Catalysis plays a crucial role in the efficient and selective synthesis of this compound. Both transition metal catalysis and organocatalysis offer distinct advantages.

Transition Metal-Catalyzed Esterification and Halogenation

Transition metal catalysts are widely used in organic synthesis for their ability to facilitate a variety of transformations with high efficiency. In the context of this compound synthesis, transition metals can be employed in both the esterification and halogenation steps. For example, palladium-catalyzed reactions are well-known for their utility in C-C and C-X bond formation. While specific examples for this compound are not abundant in the provided search results, analogous reactions suggest that palladium or other transition metals could catalyze the allylic chlorination of a suitable butenoate precursor.

Organocatalytic Strategies for Enhanced Selectivity

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool for asymmetric synthesis. In the synthesis of but-2-enoate analogues, organocatalysts can be used to achieve high levels of enantioselectivity. For instance, chiral amines or phosphoric acids can catalyze asymmetric additions to α,β-unsaturated systems, leading to the formation of chiral butenoate derivatives. These methods often provide excellent stereocontrol and avoid the use of potentially toxic and expensive metals.

Green Chemistry Principles in this compound Production

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. sigmaaldrich.comnih.govnih.gov The production of this compound can be made more sustainable by incorporating these principles.

The 12 Principles of Green Chemistry, developed by Paul Anastas and John Warner, provide a framework for sustainable chemical synthesis. sigmaaldrich.commsu.edu Key principles applicable to the synthesis of this compound include:

Prevention : It is better to prevent waste than to treat or clean up waste after it has been created. sigmaaldrich.commsu.edu

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. sigmaaldrich.commsu.edu

Less Hazardous Chemical Syntheses : Wherever practicable, synthetic methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment. sigmaaldrich.comnih.gov

Catalysis : Catalytic reagents are superior to stoichiometric reagents. nih.gov

Reduce Derivatives : Unnecessary derivatization should be minimized or avoided if possible because such steps require additional reagents and can generate waste. sigmaaldrich.comnih.gov

In the context of this compound production, applying green chemistry principles could involve developing catalytic methods that reduce the need for stoichiometric reagents, using safer solvents, and designing synthetic routes with high atom economy. For example, using catalytic amounts of a transition metal or an organocatalyst is preferable to using a full equivalent of a reagent that will be converted into waste.

The following table highlights how green chemistry principles can be applied to the synthesis of this compound.

| Green Chemistry Principle | Application in Synthesis |

| Atom Economy | Designing reactions where most of the atoms from the reactants are incorporated into the final product, minimizing byproducts. |

| Catalysis | Employing transition metal or organocatalysts to increase reaction efficiency and reduce waste. |

| Safer Solvents | Replacing hazardous solvents with greener alternatives like water, ionic liquids, or performing reactions under solvent-free conditions. nih.gov |

| Reduce Derivatives | Developing synthetic routes that avoid the use of protecting groups to reduce the number of steps and the amount of waste generated. sigmaaldrich.comnih.gov |

By integrating these principles into the design of synthetic routes, the production of this compound can be made more environmentally friendly and economically viable.

Solvent Minimization and Alternative Media Applications

Traditional organic syntheses often rely on volatile and hazardous organic solvents, contributing significantly to industrial waste and environmental pollution. Modern synthetic strategies aim to mitigate this by reducing solvent use or replacing conventional solvents with greener alternatives like ionic liquids (ILs) and deep eutectic solvents (DESs).

Ionic Liquids (ILs):

Ionic liquids, which are salts with low melting points, offer a unique reaction environment due to their negligible vapor pressure, high thermal stability, and tunable solvent properties. In the context of synthesizing α,β-unsaturated esters, ILs can act as both the solvent and a catalyst. For instance, a one-pot synthesis of α,β-unsaturated esters from unactivated esters and aldehydes has been demonstrated using ionic liquids with fluoride (B91410) anions as catalysts in conjunction with a probase. rsc.orgresearchgate.net This method provides a milder alternative to traditional strong base-catalyzed reactions. The use of imidazolium-based ionic liquids has also been shown to be effective as a recyclable reaction medium and precatalyst for the conjugate addition of α,β-unsaturated aldehydes to chalcones, yielding highly functionalized ester compounds.

While direct synthesis of this compound in ionic liquids is not extensively documented, the successful application of ILs in the synthesis of structurally similar compounds suggests their potential. The Knoevenagel condensation of ethyl 4-chloro-3-oxobutanoate, a precursor to the target molecule, with various aromatic aldehydes has been successfully carried out in ionic liquids, demonstrating the feasibility of using these alternative media for key reaction steps.

Deep Eutectic Solvents (DESs):

Deep eutectic solvents, formed by mixing a hydrogen bond donor and a hydrogen bond acceptor, are another class of green solvents gaining traction. They are often biodegradable, non-toxic, and inexpensive to prepare. DESs have been successfully employed in various organic transformations, including the synthesis of bioactive natural products and as media for enzymatic reactions. Their ability to dissolve a wide range of reactants makes them suitable for various catalytic processes. For example, the synthesis of β-amino acid esters has been achieved in a continuous-flow system using methanol (B129727) as a green solvent, highlighting a move towards more benign reaction conditions. mdpi.com

The application of DESs in the synthesis of haloalkenes and related compounds is an active area of research. The principles of DES-mediated synthesis, particularly their role in enhancing reaction rates and selectivity, could be extrapolated to develop greener routes for this compound.

Atom-Economical and Waste-Reducing Syntheses

The concept of atom economy, a cornerstone of green chemistry, emphasizes the maximization of the incorporation of all materials used in the process into the final product. acs.org This principle drives the development of synthetic routes that minimize the formation of byproducts and waste.

Catalytic Approaches:

Catalytic reactions are inherently more atom-economical than stoichiometric ones, as the catalyst is used in small amounts and can be recycled. acs.org The development of catalytic routes to this compound that utilize simple, readily available precursors would represent a significant step towards a more sustainable process. For instance, a one-pot copper-catalyzed method for synthesizing α,β-unsaturated esters from alcohols and phosphonium (B103445) salts using air or oxygen as a green oxidant has been reported, showcasing a highly atom-economical approach. organic-chemistry.org

Manganese-catalyzed direct α-alkenylation of aryl amides with primary alcohols provides α,β-unsaturated amides with water and dihydrogen as the only byproducts, demonstrating excellent atom economy. organic-chemistry.org While not directly applied to this compound, these catalytic strategies provide a blueprint for designing more atom-efficient syntheses for this compound.

Waste Minimization Strategies:

Beyond atom economy, a holistic approach to waste reduction involves considering the entire lifecycle of the chemical process. This includes minimizing the use of auxiliary substances, such as solvents and separation agents, and designing processes that are inherently safer to reduce the potential for chemical accidents. researchgate.netresearchgate.net The use of heterogeneous catalysts, for example, simplifies product purification and catalyst recovery, thereby reducing waste generation.

Energy-Efficient Protocols (e.g., Microwave-Assisted Synthesis)

Reducing energy consumption is a critical aspect of green chemistry. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to significantly shorter reaction times and higher yields compared to conventional heating methods. mdma.chyoutube.comyoutube.com

Microwave heating is based on the ability of polar molecules and ions to absorb microwave energy directly, leading to rapid and uniform heating of the reaction mixture. mdma.ch This efficient energy transfer can overcome activation energy barriers more effectively than conventional heating, which relies on slower conduction and convection. mdma.ch

Numerous studies have demonstrated the benefits of microwave irradiation in various organic transformations, including esterification and the synthesis of heterocyclic compounds. acs.orgnih.govanveshanaindia.comacs.orgmdpi.comnih.gov For example, the synthesis of esters has been achieved in minutes under microwave irradiation, compared to hours with conventional refluxing. acs.org Furthermore, microwave-assisted enzymatic esterification has been shown to be a highly energy-efficient process, saving significant processing time. acs.orgnih.gov

Flow Chemistry and Continuous Processing Techniques

Flow chemistry, or continuous flow synthesis, involves performing chemical reactions in a continuously flowing stream rather than in a batch reactor. This technology offers several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, better reproducibility, and easier scalability. researchgate.netresearchgate.netrug.nl

In a flow reactor, reactants are continuously pumped into a mixing zone and then flow through a temperature-controlled reactor coil or microchannel. The small dimensions of these reactors provide a high surface-area-to-volume ratio, leading to excellent control over reaction parameters. This precise control allows for the safe handling of hazardous reagents and the execution of reactions under conditions that would be difficult or dangerous to achieve in a batch setting.

The application of flow chemistry to the synthesis of α,β-unsaturated esters and other functionalized esters has been demonstrated. For example, the continuous flow synthesis of β-amino α,β-unsaturated esters in an aqueous medium has been reported, showcasing a greener process technology. researchgate.net Additionally, a continuous flow protocol for the α-alkylation of esters via lithium enolate intermediates has been developed, which allows for reactions at room temperature that would lead to decomposition in a batch process. researchgate.net

The synthesis of this compound and its analogues could greatly benefit from the implementation of flow chemistry. A continuous process would allow for better control over the exothermic nature of certain reaction steps and could lead to higher yields and purity of the final product. The integration of in-line purification and analysis techniques within a continuous flow setup could further streamline the manufacturing process, making it more efficient and cost-effective.

Elucidation of Reactivity and Mechanistic Pathways of Ethyl 4 Chlorobut 2 Enoate

Nucleophilic Substitution Reactions at the Allylic Chlorine (C4)

The presence of a chlorine atom at the C4 position, which is allylic to the carbon-carbon double bond, renders this site susceptible to nucleophilic attack. These reactions can proceed through different mechanistic pathways, primarily the S_N2' and S_N1' mechanisms, and are often in competition with elimination reactions.

S_N2' and S_N1' Mechanistic Investigations and Stereochemical Outcomes

Nucleophilic substitution on ethyl 4-chlorobut-2-enoate can occur via two principal concerted (S_N2') or stepwise (S_N1') pathways involving an allylic rearrangement.

The S_N2' (Substitution, Nucleophilic, Bimolecular, with allylic rearrangement) mechanism is a concerted process where the nucleophile attacks the γ-carbon (C2) of the α,β-unsaturated system. This attack occurs concurrently with the migration of the double bond and the departure of the leaving group (chloride) from the α-carbon (C4). This pathway is generally favored by strong, unhindered nucleophiles and in polar aprotic solvents. The transition state involves a six-membered ring-like structure, and the reaction typically proceeds with anti-stereoselectivity, meaning the nucleophile attacks from the face opposite to the leaving group.

The S_N1' (Substitution, Nucleophilic, Unimolecular, with allylic rearrangement) mechanism, in contrast, is a stepwise process. It begins with the slow, rate-determining departure of the chloride ion to form a resonance-stabilized allylic carbocation. This carbocation has positive charge distributed between C2 and C4. A weak nucleophile can then attack either of these electrophilic centers. Attack at C2 leads to the S_N1' product. Due to the planar nature of the carbocation intermediate, the nucleophile can attack from either face, leading to a mixture of stereoisomers (racemization if the substrate is chiral). S_N1' reactions are favored by polar protic solvents, which can stabilize both the departing leaving group and the carbocation intermediate, and by weak nucleophiles.

For this compound, the electron-withdrawing nature of the ester group at C1 can influence the stability of the allylic carbocation. While the primary allylic chloride would typically favor an S_N2-type mechanism, the potential for resonance stabilization of the carbocation could allow for an S_N1' pathway under appropriate conditions.

Table 1: Comparison of S_N2' and S_N1' Mechanisms for this compound

| Feature | S_N2' Mechanism | S_N1' Mechanism |

| Kinetics | Second order (Rate = k[substrate][nucleophile]) | First order (Rate = k[substrate]) |

| Nucleophile | Strong, unhindered nucleophiles | Weak nucleophiles |

| Solvent | Polar aprotic | Polar protic |

| Intermediate | None (concerted) | Resonance-stabilized allylic carbocation |

| Stereochemistry | Typically anti-selective (inversion of configuration relative to the position of attack) | Racemization or mixture of diastereomers |

| Rearrangement | Inherent part of the mechanism | Occurs via the carbocation intermediate |

Competitive Elimination and Rearrangement Pathways

Nucleophilic substitution reactions of allylic halides are often in competition with elimination reactions, primarily the E2 (Elimination, Bimolecular) pathway. In the case of this compound, a strong, sterically hindered base can abstract a proton from the carbon adjacent to the leaving group (C3) or from the γ-position (C2), leading to the formation of a conjugated diene.

The regioselectivity of elimination is governed by the acidity of the available protons. The protons at C3 are allylic and are expected to be acidic. Abstraction of a C3 proton by a strong base would lead to the formation of ethyl 2,4-pentadienoate. The use of bulky bases, such as potassium tert-butoxide, tends to favor elimination over substitution due to steric hindrance, which impedes nucleophilic attack at the carbon center.

Rearrangements in the context of nucleophilic substitution are intrinsic to the S_N' pathways. In S_N1' reactions, the formation of the allylic carbocation allows for the possibility of the nucleophile attacking at either C2 or C4. While attack at C2 gives the rearranged product, attack at C4 would yield the direct substitution product. The ratio of these products depends on the relative stability of the transition states leading to each and the electronic and steric properties of the nucleophile and the carbocation.

Electrophilic Additions to the Carbon-Carbon Double Bond

The carbon-carbon double bond in this compound is electron-deficient due to the conjugating effect of the ester group. This deactivation makes it less susceptible to electrophilic attack compared to electron-rich alkenes. However, under appropriate conditions, various electrophilic addition reactions can be achieved.

Halogenation and Hydrohalogenation Regioselectivity

Halogenation , such as bromination (Br₂) or chlorination (Cl₂), of α,β-unsaturated esters typically proceeds via an electrophilic addition mechanism. The electron-withdrawing ester group deactivates the double bond towards electrophilic attack and influences the regioselectivity of the addition. In the case of this compound, the initial attack of the halogen (e.g., Br⁺ from Br₂) is expected to occur at the β-carbon (C3), leading to a carbocation intermediate at the α-carbon (C2) that is stabilized by the adjacent ester group. Subsequent attack by the halide ion (Br⁻) would then yield the 2,3-dihalo product. The presence of the allylic chlorine at C4 may also influence the reaction through inductive effects.

Hydrohalogenation , the addition of hydrogen halides (e.g., HBr or HCl), to α,β-unsaturated esters generally follows Markovnikov's rule, but the regioselectivity is dictated by the stability of the intermediate carbocation. Protonation of the double bond will occur at the position that leads to the more stable carbocation. For this compound, protonation at the β-carbon (C3) would generate a carbocation at the α-carbon (C2), which is stabilized by the resonance of the ester group. Subsequent attack by the halide ion would lead to the 3-halo product.

Epoxidation and Dihydroxylation Chemistry

Epoxidation of electron-deficient alkenes like this compound requires more reactive epoxidizing agents than those used for electron-rich alkenes. While peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) are commonly used, nucleophilic epoxidation methods, such as the Weitz-Scheffer reaction using hydrogen peroxide under basic conditions, are often more effective for α,β-unsaturated systems. The reaction involves the nucleophilic attack of the hydroperoxide anion on the β-carbon of the double bond, followed by intramolecular ring closure to form the epoxide.

Dihydroxylation introduces two hydroxyl groups across the double bond. The Sharpless asymmetric dihydroxylation is a powerful method for the enantioselective dihydroxylation of alkenes. This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand (derivatives of dihydroquinine or dihydroquinidine) and a stoichiometric co-oxidant. For α,β-unsaturated esters, this method has been shown to be highly effective, yielding chiral diols with high enantiomeric excess. The choice of the chiral ligand dictates which face of the alkene is hydroxylated.

Table 2: Asymmetric Dihydroxylation of an α,β-Unsaturated Ester

| Substrate | Catalyst System | Product Diastereoselectivity | Enantiomeric Excess (ee) |

| Ethyl crotonate | AD-mix-β | syn | >95% |

| Ethyl crotonate | AD-mix-α | syn | >95% |

Data is representative for α,β-unsaturated esters and illustrates the high selectivity achievable with Sharpless asymmetric dihydroxylation.

Carbene and Nitrene Additions

Carbene additions to alkenes result in the formation of cyclopropane (B1198618) rings. For electron-deficient alkenes like this compound, the Simmons-Smith reaction, which involves an organozinc carbenoid (ICH₂ZnI), is a common method for cyclopropanation. This reaction is stereospecific, with the stereochemistry of the alkene being retained in the cyclopropane product. The reaction is believed to proceed through a concerted "butterfly" transition state.

Nitrene additions to alkenes lead to the formation of aziridines. Nitrenes are electron-deficient species and react readily with the π-system of the double bond. The reaction of this compound with a nitrene source, such as a sulfonyl azide, would be expected to yield the corresponding aziridine. The stereochemistry of the addition can depend on whether the nitrene is in a singlet or triplet state. Singlet nitrenes typically add stereospecifically in a concerted manner, while triplet nitrenes react in a stepwise fashion, allowing for potential loss of stereochemical information.

Cycloaddition Chemistry Involving the Unsaturated Ester System

The electron-deficient nature of the double bond in this compound, due to the presence of the electron-withdrawing ester group, makes it a competent dienophile in various cycloaddition reactions. These reactions are powerful tools for the construction of cyclic systems.

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. wikipedia.org In this reaction, this compound would serve as the dienophile, reacting with a conjugated diene. The rate and efficiency of the Diels-Alder reaction are enhanced by the presence of electron-withdrawing groups on the dienophile. organic-chemistry.org Therefore, the ester functionality in this compound activates the alkene for this transformation. The reaction is expected to proceed via a concerted mechanism, leading to a cyclohexene (B86901) derivative with the substituents from the dienophile and diene arranged in a stereospecific manner. youtube.commasterorganicchemistry.com

While specific examples involving this compound in Diels-Alder reactions are not prevalent in the readily available literature, its role as an electron-deficient alkene suggests it would react readily with electron-rich dienes. organic-chemistry.org

In hetero-Diels-Alder reactions, either the diene or the dienophile contains a heteroatom. This compound can act as a dienophile in reactions with heterodienes, leading to the formation of six-membered heterocyclic rings. For instance, reaction with a 1-aza-1,3-butadiene would yield a tetrahydropyridine (B1245486) derivative.

Beyond the [4+2] cycloaddition, the unsaturated ester system of this compound is a potential partner in other cycloaddition manifolds.

[2+2] Cycloaddition: This reaction, often photochemically induced, would lead to the formation of a cyclobutane (B1203170) ring. While direct examples with this compound are scarce, a related compound, ethyl 4-chloro-2-oxobut-3-ynoate, has been shown to undergo [2+2] cycloaddition with unactivated alkenes. This reaction can proceed even without irradiation or catalysts with 1,1-disubstituted alkenes and is effectively catalyzed by stannic chloride for 1,2-disubstituted alkenes. researchgate.netscispace.com This suggests that the electronic activation provided by the ester and chloro groups can facilitate this type of cycloaddition.

[3+2] Cycloaddition: Also known as 1,3-dipolar cycloaddition, this reaction involves a 1,3-dipole and a dipolarophile. This compound can act as the dipolarophile, reacting with dipoles such as azides, nitrile oxides, or nitrones to form five-membered heterocyclic rings. The electron-withdrawing nature of the ester group enhances its reactivity in these transformations.

Radical and Organometallic Reactions

The presence of both a double bond and an allylic chloride allows this compound to participate in a variety of radical and organometallic reactions, enabling further functionalization.

Radical additions to the double bond of α,β-unsaturated esters are a well-established method for carbon-carbon bond formation. The electron-deficient nature of the alkene in this compound makes it susceptible to attack by nucleophilic radicals. The resulting radical intermediate can then be trapped or participate in subsequent cyclization reactions.

The vinyl chloride moiety, although generally less reactive than vinyl bromides or iodides, can undergo palladium-catalyzed cross-coupling reactions under appropriate conditions. libretexts.orgwikipedia.org These reactions are powerful methods for forming new carbon-carbon bonds.

Suzuki Coupling: This reaction couples the vinyl chloride with an organoboron reagent. wikipedia.orgharvard.edu While direct examples with this compound are not readily found, the Suzuki coupling of a closely related compound, methyl (E)-4-bromobut-2-enoate, with various arylboronic acids has been reported. researchgate.net This suggests that with a suitable palladium catalyst and ligand system, this compound could undergo similar transformations. The reactivity of aryl halides in Suzuki couplings is influenced by substituents, with weak electron-withdrawing groups on the halide generally showing good reactivity. acs.org

| Arylboronic Acid | Product | Yield (%) |

|---|---|---|

| Phenylboronic acid | Methyl 4-phenylbut-2-enoate | 95 |

| 4-Methoxyphenylboronic acid | Methyl 4-(4-methoxyphenyl)but-2-enoate | 92 |

| 4-Chlorophenylboronic acid | Methyl 4-(4-chlorophenyl)but-2-enoate | 90 |

Heck Reaction: This reaction would couple the vinyl chloride with an alkene. The success of this reaction would depend on finding a catalytic system capable of activating the C-Cl bond.

Sonogashira Coupling: This reaction would couple the vinyl chloride with a terminal alkyne. Similar to the other cross-coupling reactions, this would require a highly active palladium catalyst.

Enolate Chemistry and α-Functionalization of the Ester

The protons on the carbon atom adjacent to the ester carbonyl group (the α-carbon) are acidic and can be removed by a strong base to form an enolate. masterorganicchemistry.combham.ac.uk However, in the case of this compound, the situation is more complex due to the conjugated double bond.

Deprotonation can potentially occur at the α-carbon or the γ-carbon (the carbon bearing the chlorine atom). The formation of the dienolate by removal of a γ-proton is often favored. ubc.ca The resulting dienolate is a soft nucleophile and can react with various electrophiles.

Alkylation of the dienolate is a key transformation. The regioselectivity of this reaction (α- versus γ-alkylation) is influenced by several factors, including the nature of the electrophile, the counterion, and the solvent. Hard electrophiles tend to react at the more electronegative oxygen atom, while soft electrophiles favor reaction at the carbon termini. 182.160.97 In many cases, alkylation of dienolates from α,β-unsaturated esters occurs selectively at the α-position. 182.160.97libretexts.orgyoutube.commnstate.edu This provides a route to α-substituted-β,γ-unsaturated esters.

| Base | Electrophile | General Product |

|---|---|---|

| Lithium diisopropylamide (LDA) | Alkyl halide (R-X) | α-Alkyl ester |

| Sodium ethoxide | Alkyl halide (R-X) | α-Alkyl ester (often with side reactions) |

| LDA | Aldehyde/Ketone | β-Hydroxy ester (Aldol addition) |

Stereo- and Regioselective Reductions and Oxidations

Comprehensive research into the stereo- and regioselective reductions and oxidations specifically involving this compound is limited in publicly available scientific literature. While extensive studies exist for structurally similar compounds, such as ethyl 4-chloro-3-oxobutanoate, detailed research findings, including specific catalysts, reaction conditions, and mechanistic pathways for the title compound, are not readily found.

The reactivity of the α,β-unsaturated ester and the allylic chloride functionalities in this compound suggests that it could undergo a variety of stereo- and regioselective transformations. Potential reactions could include:

Reduction of the Carbon-Carbon Double Bond: Catalytic hydrogenation or transfer hydrogenation could reduce the double bond. The choice of catalyst and chiral ligands would be crucial in determining the stereoselectivity of the reaction, potentially leading to the formation of chiral ethyl 4-chlorobutanoate.

Reduction of the Ester Group: Reduction of the ester to an alcohol could be achieved using reagents like lithium aluminum hydride. However, achieving selectivity over the reactive allylic chloride would be a significant challenge.

Oxidation of the Carbon-Carbon Double Bond: Epoxidation of the double bond using reagents such as m-chloroperoxybenzoic acid (m-CPBA) could yield an epoxide. Asymmetric epoxidation methods, like the Sharpless epoxidation, could potentially be adapted to achieve enantioselectivity. Dihydroxylation, using reagents like osmium tetroxide with chiral ligands, could lead to the formation of diols with controlled stereochemistry.

Due to the lack of specific studies on this compound, detailed research findings and data tables on its stereo- and regioselective reductions and oxidations cannot be provided at this time. Further experimental investigation is required to elucidate the specific reaction pathways and develop selective transformations for this compound.

Ethyl 4 Chlorobut 2 Enoate As a Privileged Synthon for Complex Molecular Architectures

Construction of Carbocyclic Frameworks

The dual reactivity of ethyl 4-chlorobut-2-enoate lends itself to the formation of carbon-based ring systems through various reaction pathways.

This compound can function as a dienophile in [4+2] cycloaddition reactions, a powerful method for constructing six-membered rings. A notable example is its reaction with cyclopentadiene. In this Diels-Alder reaction, the compound reacts to form a bicyclic adduct. The stereochemical course of this reaction is influenced by the substituents on the dienophile. For this compound, the reaction shows a significant preference for the formation of the endo isomer. dss.go.th

Interactive Data Table: Diels-Alder Reaction of this compound Use the filter options to sort the data.

| Diene | Dienophile | Reaction Type | Conditions | Product | Stereoselectivity | Yield (% endo) |

| Cyclopentadiene | This compound | [4+2] Cycloaddition | 170°C, 7 hr | Bicyclic adduct | endo favored | 78 |

The application of this compound for the direct, stereocontrolled synthesis of cyclopropyl and cyclobutyl derivatives is not extensively documented in the scientific literature. While the α,β-unsaturated ester moiety is theoretically susceptible to Michael addition followed by intramolecular cyclization or to [2+2] cycloaddition reactions to form such rings, specific, well-established protocols detailing these transformations for this particular substrate are not readily found in reviewed sources.

Assembly of Diverse Heterocyclic Systems

The electrophilic nature of both the C-Cl bond and the β-carbon of the unsaturated system allows this compound to react with a range of heteroatomic nucleophiles, serving as a linchpin in the assembly of various heterocyclic scaffolds.

This compound can serve as a precursor for nitrogen-containing heterocycles, such as pyrrolidine derivatives. In a multi-step synthesis, it is first converted into an intermediate, ethyl 4-cyanocrotonate, through a nucleophilic substitution reaction with copper cyanide. researchgate.net This intermediate is then utilized in subsequent steps to construct the pyrrolidine ring system, which is a core structure in many biologically active compounds. researchgate.net

Interactive Data Table: Synthesis of a Pyrrolidine Precursor Use the filter options to sort the data.

| Starting Material | Reagent | Reaction Type | Intermediate Product | Subsequent Use |

| This compound | Copper cyanide | Nucleophilic Substitution | Ethyl 4-cyanocrotonate | Synthesis of 2-carboxy-3-pyrrolidineacetic acid |

The direct synthesis of other nitrogenous heterocycles like pyridines or lactams from this compound is not widely reported.

While the structure of this compound suggests potential pathways for the synthesis of oxygen-containing heterocycles—for instance, through reactions with oxygen nucleophiles followed by cyclization—the scientific literature does not provide extensive, specific examples of its use in the construction of furans, pyrans, or lactones.

The use of this compound as a direct precursor for the synthesis of sulfur-containing heterocycles is not well-documented in the available literature. Its reactive sites could potentially engage with sulfur nucleophiles to initiate ring formation, but established protocols for this substrate are not prominent in scientific reports.

Precursor in the Synthesis of Bioactive Molecule Scaffolds

There is a notable lack of specific, published research detailing the use of this compound as a direct precursor in the synthesis of bioactive molecule scaffolds. While related compounds, such as other substituted butenoates, have been employed in the synthesis of various heterocyclic and carbocyclic systems, the direct application of this compound for this purpose is not reported.

Application in Natural Product Fragment Synthesis

The scientific literature does not currently contain specific examples of this compound being utilized in the synthesis of fragments of natural products. The construction of natural product skeletons often involves highly specific and stereocontrolled reactions, and while the functionalities present in this compound could theoretically be incorporated into such synthetic routes, documented instances of this are not available.

Building Blocks for Pharmaceutical and Agrochemical Intermediates

While the potential for this compound to serve as a building block for pharmaceutical and agrochemical intermediates can be inferred from its chemical structure, there is no direct evidence in the reviewed literature to support this. The development of novel pharmaceuticals and agrochemicals often relies on the use of versatile synthons; however, the role of this compound in this capacity has not been the subject of published research.

Ligand Design and Modification for Chelation and Extraction

No information could be found regarding the application of this compound in the design and modification of ligands for the purposes of chelation or extraction. The synthesis of specialized ligands typically involves the incorporation of specific functional groups capable of coordinating to metal ions. While this compound could potentially be modified to include such functionalities, there are no documented instances of this in the scientific literature.

Advanced Analytical and Spectroscopic Characterization for Structural and Conformational Analysis

High-Resolution Mass Spectrometry for Molecular Formula and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the precise elemental composition of ethyl 4-chlorobut-2-enoate. The technique measures the mass-to-charge ratio (m/z) to a very high degree of accuracy, allowing for the calculation of a unique molecular formula. For this compound (C6H9ClO2), the expected exact mass is approximately 148.0291 g/mol . nih.gov HRMS analysis would confirm this elemental composition, distinguishing it from other isomers or compounds with the same nominal mass.

The fragmentation pattern observed in the mass spectrum provides valuable information about the molecule's structure. Upon ionization, the molecular ion peak [M]+• would be observed. Due to the presence of chlorine, a characteristic isotopic pattern would be visible for any chlorine-containing fragment, with the [M+2]+• peak having an intensity of approximately one-third that of the molecular ion peak, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Common fragmentation pathways for esters and halogenated compounds would be expected. libretexts.orgmiamioh.edu Key fragmentation patterns would likely include:

Loss of the ethoxy group (-OCH₂CH₃): Cleavage of the C-O bond adjacent to the carbonyl group, resulting in a prominent acylium ion fragment [M - 45]⁺.

Loss of an ethyl radical (-CH₂CH₃): Resulting in a fragment of [M - 29]⁺.

McLafferty rearrangement: If sterically possible, this could lead to the elimination of ethylene (B1197577) (C₂H₄), producing a fragment at [M - 28]⁺•.

Loss of a chlorine atom (-Cl): Cleavage of the C-Cl bond, leading to a fragment at [M - 35]⁺.

Cleavage of the C-C bonds: Fragmentation of the butenoate chain can produce various smaller charged fragments.

| Fragment Ion | Proposed Structure | m/z (for ³⁵Cl) | Notes |

|---|---|---|---|

| [C₆H₉ClO₂]⁺• | Molecular Ion | 148.0291 | Shows characteristic [M+2]⁺• peak at m/z 150.0262 due to ³⁷Cl isotope. |

| [C₄H₄ClO]⁺ | Loss of -OCH₂CH₃ | 103.9951 | Represents the acylium ion formed by alpha cleavage. |

| [C₆H₉O₂]⁺ | Loss of -Cl | 113.0597 | Indicates cleavage of the C-Cl bond. |

| [C₂H₅O]⁺ | Ethoxy fragment | 45.0335 | Corresponds to the ethoxy portion of the ester. |

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Multi-dimensional NMR spectroscopy is the most powerful tool for elucidating the detailed covalent structure and stereochemistry of this compound in solution.

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For the (E)-isomer of this compound, the spectrum would show distinct signals for the ethyl group protons and the vinylic and allylic protons of the butenoate backbone.

Ethyl group: A triplet corresponding to the methyl protons (-CH₃) would appear upfield, coupled to the adjacent methylene (B1212753) protons. The methylene protons (-OCH₂-) would appear as a quartet further downfield due to the deshielding effect of the adjacent oxygen atom.

Butenoate chain: The two vinylic protons on the double bond (-CH=CH-) would appear as complex multiplets (likely doublets of triplets or doublets of doublets) in the alkene region. Their chemical shifts and coupling constant (J-value) are diagnostic of the double bond's stereochemistry; a larger coupling constant (typically >12 Hz) would confirm the trans (E) configuration. The methylene protons adjacent to the chlorine atom (-CH₂Cl) would appear as a doublet coupled to the adjacent vinylic proton.

¹³C NMR spectroscopy provides information about the carbon skeleton. A proton-decoupled ¹³C NMR spectrum would show six distinct signals, corresponding to each unique carbon atom in the molecule. The chemical shifts are indicative of the carbon's hybridization and chemical environment.

Carbonyl Carbon (C=O): This would be the most downfield signal, typically in the 165-175 ppm range.

Vinylic Carbons (-CH=CH-): These would appear in the 120-145 ppm region.

Methylene Carbon (-OCH₂-): The carbon of the ethyl ester group would be found around 60 ppm.

Chlorinated Methylene Carbon (-CH₂Cl): This carbon would be shifted downfield due to the electronegative chlorine atom, typically appearing in the 40-50 ppm range.

Methyl Carbon (-CH₃): This would be the most upfield signal, usually below 20 ppm.

| Position/Group | ¹H NMR (ppm) | Multiplicity | ¹³C NMR (ppm) |

|---|---|---|---|

| -COOCH₂CH₃ | ~1.3 | Triplet (t) | ~14 |

| -CH₂ Cl | ~4.2 | Doublet (d) | ~43 |

| -COOCH₂ CH₃ | ~4.2 | Quartet (q) | ~61 |

| -CH=CH -CH₂Cl | ~6.1 | Doublet of triplets (dt) | ~125 |

| -OOC-CH =CH- | ~7.0 | Doublet of triplets (dt) | ~145 |

| C =O | - | - | ~166 |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals from ¹H and ¹³C spectra and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. Cross-peaks would appear between the signals of coupled protons, for example, between the -CH₃ and -OCH₂- protons of the ethyl group, and along the -CH=CH-CH₂Cl backbone, confirming the sequence of these groups.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the signals of the carbon atoms they are directly attached to. It allows for the definitive assignment of each carbon signal based on the already assigned proton signals. For instance, the proton signal at ~4.2 ppm for the -CH₂Cl group would show a cross-peak to the carbon signal at ~43 ppm. magritek.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) couplings between protons and carbons. It is crucial for identifying connectivity across quaternary carbons or heteroatoms. For example, correlations would be seen from the protons of the -OCH₂- group to the carbonyl carbon (C=O), and from the vinylic protons to the carbonyl carbon, confirming the ester structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are coupled through bonds. For this compound, NOESY can be used to confirm the stereochemistry of the double bond. For the (E)-isomer, a NOE would be expected between the vinylic protons and their adjacent methylene protons, but not between the two vinylic protons across the double bond, which are far apart.

Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong, sharp absorption band corresponding to the C=O (carbonyl) stretch of the ester group, typically found around 1720-1740 cm⁻¹. Other key absorptions would include the C=C stretch of the alkene at approximately 1650 cm⁻¹, C-O stretching vibrations for the ester linkage in the 1100-1300 cm⁻¹ region, and the C-H stretching and bending modes. A band corresponding to the C-Cl stretch would be expected in the fingerprint region, typically between 600-800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information. The C=C double bond, being more polarizable, often gives a stronger signal in Raman than in IR spectroscopy. The C-Cl stretch may also be more easily identifiable.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|---|

| C-H (sp²) | Stretch | 3010-3100 | Medium |

| C-H (sp³) | Stretch | 2850-3000 | Medium-Strong |

| C=O (Ester) | Stretch | 1720-1740 | Strong |

| C=C (Alkene) | Stretch | 1640-1680 | Medium-Weak |

| C-O | Stretch | 1100-1300 | Strong |

| C-Cl | Stretch | 600-800 | Medium-Strong |

X-ray Crystallography of Solid-State Derivatives for Absolute Configuration and Conformational Studies

X-ray crystallography provides the most definitive structural information, including bond lengths, bond angles, and absolute configuration, by determining the arrangement of atoms in a single crystal. While this compound is a liquid at room temperature, it is possible to analyze it using this method by forming a solid-state derivative or by performing the analysis at a low temperature where the compound crystallizes.

Should a suitable crystal be obtained, this technique could unequivocally confirm the trans (E) or cis (Z) geometry of the double bond. It would also reveal the preferred conformation of the molecule in the solid state, such as the orientation of the ethyl ester group relative to the butenoate chain. While the parent molecule is not chiral, if it were used to synthesize a chiral product, X-ray crystallography of that crystalline derivative could be used to determine the absolute configuration (R/S) of the newly formed stereocenters.

Computational Chemistry and Theoretical Investigations of Ethyl 4 Chlorobut 2 Enoate

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

There is no specific, publicly available research that details quantum chemical calculations performed on ethyl 4-chlorobut-2-enoate. Such studies would typically involve methods like Hartree-Fock or post-Hartree-Fock calculations to determine its molecular orbital energies (such as the Highest Occupied Molecular Orbital - HOMO and Lowest Unoccupied Molecular Orbital - LUMO), electrostatic potential maps, and various reactivity descriptors. These descriptors, including electronegativity, chemical hardness, and electrophilicity index, are crucial for predicting the compound's reactivity. While general principles of organic chemistry suggest that the electrophilic nature of the carbon-carbon double bond is influenced by the electron-withdrawing ester and chloro groups, specific quantitative data from quantum chemical calculations for this compound are not present in the available literature.

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition States

No dedicated Density Functional Theory (DFT) studies on the reaction mechanisms involving this compound could be identified. DFT is a powerful tool for elucidating the intricate details of chemical reactions, including the structures and energies of reactants, products, intermediates, and transition states. For a molecule like this compound, DFT studies could provide invaluable insights into various reactions, such as nucleophilic substitution at the allylic carbon or addition reactions to the double bond. However, the scientific literature does not currently contain such specific investigations for this compound.

Conformational Analysis and Intramolecular Interactions

A detailed conformational analysis of this compound, supported by computational methods, is not available in published research. A comprehensive study would involve mapping the potential energy surface of the molecule by rotating its single bonds to identify the most stable conformers and the energy barriers between them. Such an analysis would also shed light on potential intramolecular interactions, like hydrogen bonding, that might influence its three-dimensional structure and reactivity. While it can be hypothesized that the molecule exists as a mixture of different conformers, specific energetic data and geometric parameters for these conformers of this compound are absent from the scientific record.

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

There is no evidence of molecular dynamics (MD) simulations having been performed to study the behavior of this compound in different solvents. MD simulations are instrumental in understanding how solvent molecules arrange around a solute and how this affects the solute's conformation and reactivity. For a polar molecule like this compound, solvent effects are expected to be significant. However, without specific simulation studies, any discussion on its dynamic behavior in solution would be purely speculative.

QSAR/QSPR Approaches for Reactivity Prediction

No Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models specifically developed for or including this compound have been found in the literature. These computational models are used to predict the biological activity or physical properties of chemical compounds based on their molecular structure. While this compound might be included in large datasets for developing general QSAR/QSPR models, no specific research focusing on predicting its reactivity through these approaches has been published.

Future Perspectives and Emerging Research Avenues for Ethyl 4 Chlorobut 2 Enoate

Development of Novel Organo- and Biocatalytic Transformations

The future of ethyl 4-chlorobut-2-enoate is intrinsically linked to the development of advanced catalytic systems that offer enhanced efficiency, selectivity, and sustainability. Both organocatalysis and biocatalysis present promising frontiers for the transformation of this versatile building block.

Organocatalysis: The electrophilic nature of the double bond in this compound, activated by the ester functionality, makes it an ideal candidate for a variety of organocatalytic transformations. uobabylon.edu.iq Future research is likely to focus on asymmetric reactions to introduce chirality, a crucial aspect in the synthesis of pharmaceuticals and other bioactive molecules. Organocatalytic approaches such as Michael additions, aldol (B89426) reactions, and cycloadditions could be explored to construct complex molecular architectures with high stereocontrol. rsc.orgthieme-connect.comthieme-connect.comnih.govscilit.com For instance, the vinylogous reactivity of this compound could be harnessed in asymmetric aldol reactions to produce δ-hydroxy-β-keto esters, which are valuable precursors for polyketide natural products. thieme-connect.comthieme-connect.comscilit.com The development of novel chiral amines or Brønsted acids as catalysts will be instrumental in achieving high enantioselectivity in these transformations.

Biocatalysis: The use of enzymes for the transformation of this compound offers a green and highly selective alternative to traditional chemical methods. While much of the current research focuses on the biocatalytic reduction of the related compound ethyl 4-chloro-3-oxobutanoate, the enzymatic reduction of the α,β-unsaturated double bond in this compound is a significant area for future exploration. Ene-reductases, for example, are known to catalyze the asymmetric reduction of activated alkenes and could be employed to produce chiral chloro-esters. researchgate.net Furthermore, hydrolases such as lipases and esterases could be investigated for the enantioselective hydrolysis of the ester group, providing a route to chiral carboxylic acids. nih.govmdpi.comresearchgate.net The development of robust whole-cell biocatalysts or immobilized enzymes will be crucial for the industrial-scale application of these biocatalytic transformations. rsc.org

Table 1: Potential Catalytic Transformations for this compound

| Transformation Type | Catalyst Class | Potential Products | Significance |

|---|---|---|---|

| Asymmetric Michael Addition | Chiral Amines, Squaramides | Chiral functionalized butanoates | Access to enantiomerically pure building blocks |

| Asymmetric Aldol Reaction | Proline derivatives, Chiral Diols | Chiral δ-hydroxy-β-keto ester analogues | Synthesis of polyketide precursors |

| Asymmetric Cycloaddition | Chiral Lewis Acids, Dienamines | Chiral cyclic compounds | Rapid construction of molecular complexity |

| Enzymatic Reduction | Ene-reductases, Carbonyl Reductases | Chiral ethyl 4-chlorobutanoate | Green synthesis of chiral intermediates |

| Enzymatic Hydrolysis | Lipases, Esterases | Chiral 4-chlorobut-2-enoic acid | Access to chiral acids and resolution of racemates |

Integration into Automated Synthesis and High-Throughput Screening Platforms

The integration of this compound into automated synthesis and high-throughput screening (HTS) platforms represents a significant step towards accelerating the discovery of new reactions and molecules.

Automated Synthesis: The physical properties of this compound, being a liquid at room temperature, make it amenable to use in automated flow chemistry systems. nih.govresearchgate.netpentelutelabmit.com These systems allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivity. Future research could focus on developing continuous flow processes for the synthesis and subsequent derivatization of this compound. researchgate.net This would not only enhance the efficiency of its production but also facilitate the rapid synthesis of libraries of derivatives for screening purposes.

High-Throughput Screening: HTS platforms are powerful tools for the rapid screening of large numbers of compounds for biological activity or for the discovery of new catalysts. researchgate.net this compound can serve as a versatile starting material for the generation of diverse chemical libraries. By employing various reaction partners and catalysts in a combinatorial fashion, a vast array of novel compounds can be synthesized and screened in parallel. This approach could lead to the discovery of new drug candidates, agrochemicals, or specialized materials.

Exploration of Sustainable and Renewable Feedstock Derivations

A key aspect of future chemical manufacturing is the transition towards sustainable and renewable feedstocks. The development of bio-based routes to this compound is a critical area of future research.

Currently, the production of this compound relies on petrochemical-based starting materials. However, significant progress has been made in the bio-based production of C4 building blocks, such as 1,4-butanediol, from the fermentation of sugars. rsc.orgresearchgate.netresearchgate.netblogspot.comdntb.gov.ua Future research could focus on developing catalytic pathways to convert these bio-based C4 platforms into this compound. This could involve a series of oxidation, dehydration, and esterification steps. The use of renewable resources for the production of this key intermediate would significantly improve its environmental footprint and align with the principles of green chemistry. imperial.ac.uk

Table 2: Hypothetical Bio-based Route to this compound

| Bio-based Feedstock | Key Intermediate | Transformation Steps | Research Focus |

|---|---|---|---|

| Sugars (e.g., glucose) | 1,4-Butanediol | Oxidation, Dehydration, Chlorination, Esterification | Development of efficient and selective catalysts for each step |

| Lignocellulosic Biomass | Levulinic Acid | Conversion to other C4 intermediates | Exploring novel conversion pathways |

| Carbon Dioxide | C4 building blocks | CO2 capture and utilization | Innovative catalytic systems for CO2 valorization europa.eu |

Uncovering Unprecedented Reaction Pathways and Cascade Reactions

The unique combination of functional groups in this compound, including an activated double bond, an ester, and an allylic chloride, provides a rich platform for the discovery of novel reaction pathways and cascade reactions.

Future research is expected to move beyond simple nucleophilic additions to explore more complex transformations. uobabylon.edu.iqrsc.orgpressbooks.pub For instance, the potential for this compound to participate in cycloaddition reactions, such as [4+2] and [2+2] cycloadditions, could lead to the synthesis of novel cyclic and heterocyclic structures. The development of organocatalytic cascade reactions, where multiple bonds are formed in a single operation, is a particularly attractive avenue. mdpi.comnih.govrsc.org Such cascades, initiated by the reaction of this compound, could provide rapid access to complex molecular scaffolds from simple starting materials, enhancing synthetic efficiency and reducing waste.

Applications in Advanced Materials Science and Polymer Chemistry

The reactivity of this compound suggests its potential as a valuable monomer and functionalizing agent in the synthesis of advanced materials and polymers.

Polymer Synthesis: The carbon-carbon double bond in this compound makes it a candidate for polymerization reactions. Future research could investigate its ability to undergo controlled radical polymerization techniques, such as RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization, to produce well-defined polymers with controlled molecular weights and low dispersities. mdpi.com The presence of the chloro and ester functionalities in the resulting polymer would offer opportunities for post-polymerization modification, allowing for the introduction of a wide range of other functional groups. nih.govresearchgate.net This could lead to the development of functional polymers with tailored properties for applications in drug delivery, coatings, and electronics.

Advanced Materials: The ability to functionalize polymers and surfaces with this compound could be exploited in the development of advanced materials. For example, its incorporation into polymer networks could enhance properties such as adhesion, thermal stability, or flame retardancy. The allylic chloride provides a reactive handle for grafting other molecules onto polymer backbones, creating materials with novel optical, electronic, or biological properties. mdpi.com

Table 3: Potential Applications in Materials Science

| Application Area | Role of this compound | Potential Material Properties |

|---|---|---|

| Functional Polymers | Monomer in controlled polymerization | Tunable solubility, reactivity for post-modification |

| Polymer Coatings | Co-monomer or additive | Enhanced adhesion, scratch resistance, flame retardancy |

| Biomaterials | Surface modification agent | Biocompatibility, drug-eluting capabilities |

| Electronic Materials | Component of conductive polymers | Tailored electronic and optical properties |

Q & A

Q. What are the established synthetic routes for ethyl 4-chlorobut-2-enoate, and how can reaction efficiency be assessed?

- Methodological Answer : this compound is typically synthesized via esterification of 4-chlorobut-2-enoic acid using ethanol under acidic catalysis or through Claisen condensation with appropriate acyl halides. To assess efficiency, calculate the percentage yield and purity using gas chromatography-mass spectrometry (GC-MS). Cross-reference synthetic protocols in Reaxys or SciFinder to verify novelty and optimize reaction conditions .

- Key Metrics Table :

| Parameter | Measurement Method | Optimal Range |

|---|---|---|

| Yield | Gravimetric analysis | >75% |

| Purity | GC-MS | ≥95% |

| Reaction Time | Kinetic monitoring | 6-12 hours |

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer : Use H/C NMR to confirm the ester and alkene moieties, IR spectroscopy for carbonyl (C=O) and C-Cl bonds, and high-resolution mass spectrometry (HRMS) for molecular ion validation. Resolve conflicting spectral data by repeating measurements under standardized conditions and comparing with literature values in SciFinder .

- Expected Spectral Peaks :

| Technique | Key Signals | Literature Values |

|---|---|---|

| H NMR | δ 4.2 (q, -OCH), 5.8 (m, CH=CH) | |

| IR | 1740 cm (C=O) |

Q. How should researchers validate the purity and structural integrity of this compound post-synthesis?

- Methodological Answer : Combine chromatographic (HPLC, GC) and spectroscopic (NMR, IR) methods. For purity, use melting point determination (if crystalline) and compare with literature. Document discrepancies in melting points as indicators of impurities .

Advanced Research Questions

Q. How can factorial design optimize the synthesis of this compound?

- Methodological Answer : Apply a factorial design to test variables like temperature (60–100°C), catalyst concentration (0.5–2.0 mol%), and solvent ratio (ethanol:toluene = 1:1 to 1:3). Analyze interactions using ANOVA to identify dominant factors. For example, higher temperatures may reduce reaction time but increase side products. Reference process control frameworks in chemical engineering design to scale optimized conditions .

- Factorial Design Table :

| Factor | Level 1 | Level 2 |

|---|---|---|

| Temperature | 60°C | 100°C |

| Catalyst Concentration | 0.5 mol% | 2.0 mol% |

| Solvent Ratio | 1:1 | 1:3 |

Q. What strategies resolve contradictions between experimental data and computational predictions for this compound’s reactivity?

- Methodological Answer : Reconcile discrepancies by validating computational models (e.g., DFT calculations) with experimental kinetics. Use COMSOL Multiphysics to simulate reaction pathways and compare with NMR-monitored reaction progress. Adjust computational parameters (e.g., solvent dielectric constant) to better match empirical observations .

Q. How can reaction kinetics of this compound be accurately determined?

Q. What methodologies enable integration of this compound into multi-step syntheses while minimizing side reactions?

Q. How do steric and electronic effects influence the regioselectivity of this compound in Diels-Alder reactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.